molecular formula C14H28N2O2 B13159171 tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

Cat. No.: B13159171
M. Wt: 256.38 g/mol
InChI Key: ARVNPRNFWDELJR-UHFFFAOYSA-N
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Description

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methylcyclohexyl substituent, and a 2-aminoethyl side chain. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and pharmaceutical chemistry . The 4-methylcyclohexyl moiety contributes steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding affinity in drug candidates. The 2-aminoethyl chain introduces a primary amine, a reactive site for further functionalization .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

InChI

InChI=1S/C14H28N2O2/c1-11-5-7-12(8-6-11)16(10-9-15)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3

InChI Key

ARVNPRNFWDELJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(CCN)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Process:

Step Description Conditions References
1 Preparation of 2-aminoethylamine derivative Nucleophilic substitution or reduction of precursor nitriles or nitro compounds Patents CN102020589B,
2 Reaction with tert-butyl chloroformate In anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), with bases like triethylamine or N-methylmorpholine, at 0°C to room temperature Patents CN102020589B,
3 Introduction of the 4-methylcyclohexyl group Via nucleophilic substitution or coupling with cyclohexyl derivatives Literature reports,,

Key Data:

Reagent Solvent Base Temperature Yield Notes
tert-Butyl chloroformate DCM Triethylamine 0°C to RT 85-92% High efficiency, minimal side reactions

Advantages:

  • High selectivity and yields
  • Mild reaction conditions

Limitations:

  • Requires handling of reactive carbamoyl chlorides
  • Possible side reactions with moisture

Peptide Coupling Strategies Using Carbodiimides or HOBt

Overview:
This method involves coupling amino groups with activated carboxylic acids or their derivatives, often employing coupling agents like EDCI or DCC, with HOBt or similar additives to enhance efficiency.

Procedure:

Step Description Conditions References
1 Activation of 4-methylcyclohexyl carboxylic acid Using EDCI and HOBt in anhydrous solvents (e.g., DMF, DCM) ,
2 Coupling with N-(2-aminoethyl)-N-tert-butoxycarbonyl (Boc) protected amine Room temperature, inert atmosphere ,
3 Deprotection (if necessary) Acidic conditions (e.g., TFA) Standard peptide protocols

Representative Data:

Reagents Solvent Coupling Reagents Yield Notes
N-(2-aminoethyl)-N-Boc-amine DCM EDCI, HOBt 80-95% Efficient amidation

Advantages:

  • High functional group tolerance
  • Suitable for complex molecules

Limitations:

  • Requires purification of by-products
  • Sensitive to moisture

Reduction of Nitro or Related Precursors

Overview:
In some synthetic routes, nitro compounds bearing the desired backbone are reduced to amines, which are then carbamoylated.

Typical Route:

Step Description Conditions References
1 Synthesis of nitro precursor Aromatic or aliphatic nitration
2 Reduction to amine Catalytic hydrogenation or metal reduction (e.g., Pd/C, Sn/HCl) ,
3 Carbamoylation with tert-butyl chloroformate As in Section 1 Patents and literature

Data Summary:

Reagent Catalyst Conditions Yield Notes
Nitro precursor Pd/C H2, RT 70-85% Good for aromatic systems

Advantages:

  • Allows for flexible backbone modifications
  • Suitable for complex architectures

Limitations:

  • Multi-step process
  • Requires reduction step management

Summary of Data and Comparative Analysis

Method Advantages Disadvantages Typical Yield Suitable for
Carbamoyl chloride route High yield, straightforward Moisture-sensitive 85-92% Small to medium scale synthesis
Peptide coupling High selectivity, versatile Requires purification 80-95% Complex molecules, functional group tolerance
Reduction of nitrates Structural flexibility Multi-step, reduction needed 70-85% Aromatic or complex backbones

Notable Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Method Reagents Conditions Yield Range References
Carbamoyl chloride tert-Butyl chloroformate + amine 0°C to RT, inert solvent 85-92% ,
Peptide coupling Carboxylic acid + amine + EDCI/HOBt Room temperature 80-95% ,
Nitro reduction Nitro precursor + Pd/C + H2 RT, pressure 70-85% ,

Table 2: Key Reaction Conditions

Step Reagents Solvent Temperature Duration Notes
Carbamate formation tert-Butyl chloroformate DCM 0°C to RT 2-4 hours Moisture sensitive
Peptide coupling Carboxylic acid + EDCI/HOBt DCM or DMF RT 3-6 hours Purification required
Reduction Nitro compound + Pd/C Ethanol or Acetone RT 16-24 hours Hydrogen atmosphere

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.

Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.

Medicine: Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its activity against specific biological targets.

Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, coatings, and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The 4-methylcyclohexyl group in the target compound enhances steric hindrance compared to smaller substituents like methyl or acetyl groups in analogs . This may reduce reactivity in nucleophilic substitutions but improve metabolic stability.
  • Amino Group Reactivity: The primary amine in the target compound is more reactive than secondary or tertiary amines in analogs , making it suitable for conjugation reactions (e.g., amide bond formation).
  • Polarity : The acetyl group in increases polarity compared to the hydrophobic 4-methylcyclohexyl group, affecting solubility and crystallinity.

Stability and Reactivity

  • Boc Group Stability : The Boc group is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., TFA) . This property is consistent across analogs.
  • The acetyl group in may undergo keto-enol tautomerism or nucleophilic attacks, unlike the inert 4-methylcyclohexyl group in the target compound.

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 412293-46-0
  • Structure : The compound features a tert-butyl group, an aminoethyl side chain, and a methylcyclohexyl moiety, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines under controlled conditions. This process can be optimized using various coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and purity.

Anti-inflammatory Activity

Studies have shown that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, related compounds synthesized from similar precursors demonstrated inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. The percentage inhibition values ranged from 39% to 54%, comparable to standard drugs like indomethacin .

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of pro-inflammatory prostaglandins. In silico docking studies have confirmed the binding affinity of these compounds to COX-2, suggesting a mechanism through which they exert their anti-inflammatory effects .

Antimicrobial Activity

Research indicates that carbamate derivatives possess antimicrobial properties. For example, certain analogues have been tested against various bacterial strains, showing promising results in inhibiting microbial growth. This activity is essential for developing new antibiotics amid rising antibiotic resistance .

Case Study 1: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of similar carbamate derivatives, compounds were administered to rats subjected to inflammation via carrageenan injection. The results demonstrated significant reductions in paw swelling within 9 to 12 hours post-administration, with some compounds achieving over 50% inhibition compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of tert-butyl carbamate derivatives were screened for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications on the cyclohexyl ring enhanced antibacterial activity, suggesting that structural variations can significantly influence biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure% Inhibition / EfficacyReference
Anti-inflammatoryThis compound54.239% (vs Indomethacin)
AntimicrobialVarious carbamate derivativesSignificant inhibition

Q & A

Q. How is this carbamate utilized as an intermediate in drug discovery?

  • Methodological Answer : It serves as a precursor for CCR2 antagonists. Key steps include:
  • Deprotection : TFA-mediated Boc removal yields free amines for subsequent coupling.
  • Iodolactamization : Forms bicyclic structures essential for bioactivity .
  • Scale-Up : Maintain >90% purity via flash chromatography (hexane/ethyl acetate gradients) .

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